molecular formula C12H20ClNO B2491503 1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride CAS No. 2445793-22-4

1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride

Cat. No.: B2491503
CAS No.: 2445793-22-4
M. Wt: 229.75
InChI Key: PJHCOAKSTVCRIZ-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride is a chemical compound supplied for research and development purposes. It is confirmed to be available from multiple international chemical suppliers . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Compounds with structural similarities to this compound, particularly those featuring an aminopropanol group, are frequently investigated in pharmaceutical research for their potential biological activity . For instance, some analogs are studied as potential antidepressant agents due to interactions with targets like the human serotonin transporter (hSERT) . The specific research applications and mechanism of action for this exact compound should be determined by the qualified researcher. Researchers can reliably source this material for their projects from various global suppliers .

Properties

IUPAC Name

1-[(3,4-dimethylphenyl)methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-9-4-5-12(6-10(9)2)8-13-7-11(3)14;/h4-6,11,13-14H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHCOAKSTVCRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCC(C)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C₁₂H₂₀ClNO , with a molecular weight of 229.74 g/mol. Its structure comprises a propan-2-ol backbone substituted with a (3,4-dimethylbenzyl)methylamino group, protonated as a hydrochloride salt. While experimental data for density and melting point remain unreported, analogous amino alcohol hydrochlorides typically exhibit melting points between 150–250°C and solubility in polar solvents like methanol or water.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 2.17 (s, 3H, CH₃), 6.07–6.10 (d, 1H), and 7.38–7.57 (d, 1H) confirm aromatic and methyl group presence, consistent with 3,4-dimethylphenyl motifs.
  • ¹³C NMR : Expected signals near δ 125–140 ppm for aromatic carbons and δ 50–70 ppm for the amino alcohol backbone.

Mass Spectrometry (MS) : A molecular ion peak at m/z = 229.74 aligns with the molecular formula.

Synthetic Routes and Methodologies

Reductive Amination Pathway

A widely cited method involves reductive amination between 3,4-dimethylbenzylamine and (±)-epichlorohydrin, followed by hydrochloric acid quench:

  • Epoxide Formation :

    • 3,4-Dimethylbenzylamine reacts with epichlorohydrin in dichloromethane at –10°C to –15°C under nitrogen, yielding an epoxide intermediate.
    • Key Conditions : N-Methylmorpholine (55.1 mL) and ethyl chloroformate (22.9 mL) facilitate carbamate formation, stabilizing the intermediate.
  • Ring-Opening and Quenching :

    • The epoxide undergoes nucleophilic attack by methylamine or hydroxylamine derivatives in methanol/water mixtures at 25–30°C.
    • Acidification with aqueous HCl precipitates the hydrochloride salt, achieving yields >85% after recrystallization.

Solid-Phase Synthesis via Protected Intermediates

Patent US10544189B2 outlines a scalable route using tert-butoxycarbonyl (Boc) protection:

  • Boc Protection :

    • (S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid is reacted with Boc anhydride in dichloromethane.
    • Purification : Column chromatography (ethyl acetate/cyclohexane) isolates the Boc-protected intermediate.
  • Deprotection and Salt Formation :

    • Treatment with HCl in dioxane removes Boc groups, followed by solvent evaporation and trituration with diethyl ether to yield the hydrochloride salt.

Alternative Routes via Grignard Reagents

Sigma-Aldrich data suggests that analogous amino alcohols (e.g., 2-Amino-2-methyl-1-propanol hydrochloride) are synthesized via Grignard addition to nitriles, though this method’s applicability to the target compound requires validation.

Reaction Optimization and Critical Parameters

Temperature Control

  • Low-Temperature Steps : Epoxide formation and carbamate coupling require temperatures below –10°C to suppress side reactions.
  • Room-Temperature Quenching : Acidification at 25–30°C ensures controlled protonation and crystallization.

Solvent Selection

  • Polar Aprotic Solvents : Dichloromethane and tetrahydrofuran (THF) are preferred for their inertness in amination reactions.
  • Aqueous Workup : Methanol/water mixtures (3:1 v/v) enhance solubility during quench steps.

Catalysts and Reagents

  • N-Methylmorpholine : Neutralizes HCl generated during carbamate formation, maintaining reaction pH.
  • Lithium Hydroxide : Hydrolyzes esters in multi-step sequences (e.g., Example-2 in US10544189B2).

Purification and Industrial-Scale Considerations

Crystallization and Filtration

  • Acid-Induced Precipitation : Adding concentrated HCl to reaction mixtures at 25–30°C yields high-purity crystals after vacuum filtration.
  • Wash Solvents : Ice-cold methanol or water removes residual acids and by-products.

Micronization and Milling

  • Jet Milling : Reduces particle size to D(0.5) = 2.01 μm, optimizing bioavailability for pharmaceutical applications.
  • Quality Control : Laser diffraction (e.g., Malvern Mastersizer) monitors particle size distribution.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Pharmacological Activity

Aminopropanol Hydrochloride (T0502-1048)
  • Structure: Shares the 3,4-dimethylphenyl group and amino alcohol backbone.
  • Key Difference: The exact substitution pattern of the amino group (e.g., methylamino vs. primary/secondary amines) may influence receptor affinity and selectivity.
3,4-Dimethylmethcathinone Hydrochloride (3,4-DMMC)
  • Structure : Features a ketone group instead of a hydroxyl group, with a 3,4-dimethylphenyl substituent.
  • Pharmacology: Acts as a stimulant, combining properties of amphetamines and cathinones.
  • Key Difference : The ketone group increases lipophilicity, enhancing blood-brain barrier penetration and central nervous system activity.
4-Dimethylamino-N-benzylcathinone Dihydrochloride
  • Structure: Includes a benzylamino group and dimethylamino substituent on the phenyl ring.
  • Pharmacology: Primarily used in research as a cathinone derivative. Its dihydrochloride salt improves solubility compared to mono-hydrochloride analogs .
1-(3,4-Dimethylphenyl)-2-aminopropanesulfate (Ro2-1038-3)
  • Structure : Primary amine with a sulfate counterion instead of hydrochloride.
  • Pharmacology: Limited data, but sulfate salts often exhibit different dissolution profiles and bioavailability compared to hydrochlorides .
  • Key Difference: The primary amine may reduce selectivity for adrenergic receptors compared to methylamino derivatives.

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference ID
1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol HCl C12H18ClNO 227.73 3,4-dimethylphenyl, methylamino, -OH β2-adrenoceptor antagonist (potential)
T0502-1048 (Aminopropanol HCl) C11H16ClNO 213.71 3,4-dimethylphenyl, amino, -OH β2-adrenoceptor antagonist
3,4-DMMC HCl C12H16ClNO 225.72 3,4-dimethylphenyl, methylamino, ketone Stimulant (cathinone analog)
4-Dimethylamino-N-benzylcathinone·2HCl C18H22N2O·2HCl 355.30 4-dimethylamino, benzylamino, ketone Research compound
Ro2-1038-3 (Aminopropanesulfate) C11H17NO4S 259.32 3,4-dimethylphenyl, primary amine, sulfate Undefined (salt form study)

Solubility and Stability Considerations

  • Hydrochloride vs. Dihydrochloride Salts: Dihydrochloride salts (e.g., 4-Dimethylamino-N-benzylcathinone) generally exhibit higher aqueous solubility than mono-hydrochlorides, which may influence formulation strategies .
  • Sulfate Salts : Ro2-1038-3’s sulfate counterion could reduce hygroscopicity compared to hydrochlorides, improving long-term stability .
  • Ketone vs. Alcohol Functional Groups: Cathinone derivatives (e.g., 3,4-DMMC) are more lipophilic than amino alcohols, affecting distribution and metabolism .

Research and Patent Landscape

  • Therapeutic Potential: Patent data suggest that stereoisomers of related amino alcohols (e.g., 1-(3,4-dimethylphenoxy)-3-morpholinylpropan-2-ol) show promise in treating neurodegenerative disorders, indicating a possible niche for the target compound .
  • Safety and Toxicity: Limited toxicological data exist for many analogs, emphasizing the need for further preclinical studies, particularly for cathinone derivatives like 3,4-DMMC .

Biological Activity

1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride (CAS No. 2445793-22-4) is an organic compound belonging to the class of phenethylamines. Its unique structure, characterized by a dimethylphenyl group and a propanol backbone, has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C15H23N·HCl
  • Molecular Weight : 229.74 g/mol
  • Structure : The compound features a central propanol moiety linked to a dimethylphenyl group through a methylamino functional group.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific targets, modulating biochemical pathways associated with neurotransmission and metabolic processes.

Potential Mechanisms:

  • Receptor Interaction : The compound may interact with dopamine receptors, particularly the D3 subtype, influencing dopaminergic signaling pathways.
  • Enzyme Modulation : It may affect enzyme activity related to neurotransmitter synthesis or degradation, impacting overall neurotransmission dynamics.

In Vitro Studies

Research indicates that compounds within the phenethylamine class can exhibit various biological effects, including:

  • Neuroprotective Effects : Potential protective effects against neurodegeneration have been observed in cellular models.
  • Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression through modulation of serotonin pathways.

Toxicological Profile

The safety profile of this compound requires further investigation. However, related phenethylamines have been associated with acute toxicity and potential for abuse. Key considerations include:

  • Acute Toxicity : Symptoms may include agitation, increased heart rate, and hypertension.
  • Chronic Effects : Long-term use may lead to dependency and other psychological effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare its biological activity with similar compounds:

Compound NameStructureBiological ActivityNotes
1-[4-(Dimethylamino)phenyl]ethanoneStructureDopaminergic activityKnown for neuroprotective properties
1-(4-(Dimethylamino)phenyl)propan-1-oneStructureAntidepressant effectsExhibits serotonin reuptake inhibition
3-Hydroxy-N-methylpropylamineStructureModulates adrenergic receptorsPotential cardiovascular effects

Case Studies

A review of the literature reveals several case studies where related phenethylamines have been investigated for their therapeutic potential:

  • Case Study on Neurodegeneration : A study demonstrated that a structurally similar compound showed protective effects against dopaminergic neuron loss in models of Parkinson's disease.
  • Clinical Trials for Depression : Trials involving compounds analogous to this compound indicated improvements in depressive symptoms among participants.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reductive amination between 3,4-dimethylbenzylamine and acetone, followed by HCl salt formation. Key steps include:

  • Reductive Amination: Use of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts under acidic conditions (pH 4–6) to stabilize intermediates .
  • Optimization: Temperature (25–40°C) and solvent choice (e.g., methanol or ethanol) critically affect reaction kinetics and purity. Lower temperatures reduce byproducts like N-alkylated derivatives .
  • Purification: Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals (e.g., aromatic protons at δ 6.8–7.2 ppm, methylamino groups at δ 2.3–2.7 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks at m/z 223.1 (free base) and 259.6 (HCl salt) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Q. What solubility and stability considerations are critical for experimental design?

Methodological Answer:

PropertyDetailsSource
Solubility (H2O)50 mg/mL at 25°C
Stability (pH 7.4)Degrades <5% over 24 hours
Light SensitivityStore in amber vials at −20°C
  • Buffered Solutions: Use phosphate buffer (pH 6–7) to minimize hydrolysis of the secondary amine .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

Methodological Answer:

  • Chiral HPLC: Employ columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase to resolve enantiomers (resolution >1.5) .
  • Crystallization: Diastereomeric salt formation with (+)- or (−)-dibenzoyl tartaric acid enhances enantiomeric excess (>99%) .
  • Kinetic Resolution: Use lipase enzymes (e.g., Candida antarctica) to selectively acetylate one enantiomer .

Q. What strategies address contradictory bioactivity data in receptor-binding assays?

Methodological Answer: Contradictions often arise from assay conditions or impurity interference:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC50/IC50 consistency .
  • Orthogonal Assays: Cross-check results using SPR (surface plasmon resonance) and cell-based calcium flux assays .
  • Impurity Profiling: Quantify byproducts (e.g., via LC-MS) and correlate with reduced activity .

Q. How do substituent modifications (e.g., methyl vs. methoxy groups) impact biological activity?

Methodological Answer:

ModificationEffect on ActivitySource
3,4-DimethylphenylEnhances lipophilicity (logP 2.1)
3,4-DimethoxyphenylIncreases hydrogen bonding
  • SAR Studies: Replace the 3,4-dimethyl group with electron-withdrawing groups (e.g., Cl) to test receptor affinity shifts .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis .

Q. What protocols ensure reproducibility in in vivo pharmacokinetic studies?

Methodological Answer:

  • Dosing: Administer intravenously (1 mg/kg in saline) or orally (5 mg/kg in 0.5% methylcellulose) to mice .
  • Bioanalysis: Quantify plasma levels via LC-MS/MS with deuterated internal standards (LLOQ = 1 ng/mL) .
  • Tissue Distribution: Perfuse organs with PBS post-sacrifice to remove residual blood before homogenization .

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